

The Evolutionary Conservation of the DAB2 Gene: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disabled-2 (DAB2) is a highly conserved, multi-domain intracellular adaptor protein that plays a pivotal role in a multitude of fundamental cellular processes. As a key regulator of clathrin-mediated endocytosis and a modulator of major signaling pathways, including Transforming Growth Factor-beta (TGF- β), Wnt, and Ras-MAPK, DAB2 is integral to cellular homeostasis, differentiation, and embryonic development. Its dysregulation has been implicated in the pathogenesis of various diseases, most notably cancer, making it a person of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the evolutionary conservation of the DAB2 gene and its protein product, offering valuable insights for researchers and professionals in drug development.

Orthologs and Phylogenetic Analysis

DAB2 is an ortholog of the *Drosophila melanogaster* Disabled (Dab) gene, highlighting its ancient evolutionary origins. The DAB2 gene is highly conserved across a wide range of species, from invertebrates to vertebrates. The human DAB2 gene, located on chromosome 5p13, and the mouse Dab2 gene share approximately 83% homology at the gene level, both comprising 15 exons. This high degree of conservation is also observed at the protein level, indicating strong selective pressure to maintain its critical functions.

To visualize the evolutionary relationships of the DAB2 protein, a phylogenetic tree can be constructed using protein sequences from various species.

Experimental Protocol: Phylogenetic Tree Construction for DAB2

This protocol outlines the steps to create a phylogenetic tree for the DAB2 protein using the MEGA (Molecular Evolutionary Genetics Analysis) software.

1. Sequence Retrieval:

- Obtain FASTA-formatted protein sequences of DAB2 orthologs from various species (e.g., Homo sapiens, Mus musculus, Danio rerio, Drosophila melanogaster) from a public database such as NCBI or UniProt.

2. Multiple Sequence Alignment:

- Open MEGA software.
- Click on "Align" -> "Edit/Build Alignment".
- A new alignment window will open. Go to "Edit" -> "Insert Sequence From File" and select the FASTA file containing the DAB2 protein sequences.
- Click on the "W" or "Muscle" icon to perform a multiple sequence alignment using ClustalW or MUSCLE algorithms with default parameters.
- Visually inspect the alignment for any misaligned regions and manually adjust if necessary.
- Save the alignment in MEGA format (.meg).

3. Phylogenetic Tree Construction:

- In the main MEGA window, click on "Phylogeny" and select the desired method (e.g., "Construct/Test Neighbor-Joining Tree" or "Construct/Test Maximum Likelihood Tree").
- In the analysis preferences window, select the saved alignment file.

- Choose the appropriate substitution model (e.g., JTT, Poisson model). MEGA's "Find Best DNA/Protein Models (ML)" tool can be used to determine the most suitable model for the dataset.
- Set the bootstrap method for testing the phylogeny (e.g., 1000 replications).
- Click "Compute" to generate the phylogenetic tree.

4. Tree Visualization and Interpretation:

- The resulting phylogenetic tree can be customized for publication by adjusting branch lengths, labels, and colors.
- The tree topology will illustrate the evolutionary relationships between the DAB2 orthologs.

Figure 1: Representative Phylogenetic Tree of DAB2 Protein

A simplified phylogenetic tree illustrating the evolutionary relationships of DAB2 protein across different species.

Conservation of Protein Domains

The DAB2 protein is characterized by several highly conserved functional domains that are crucial for its diverse cellular roles.

Domain	Description	Conserved Interaction Motifs
Phosphotyrosine Binding (PTB) Domain	Located at the N-terminus, this domain is responsible for binding to the NPxY (Asn-Pro-X-Tyr) motif present in the cytoplasmic tails of various transmembrane receptors, including the LDL receptor family and some integrins.	NPxY
Proline-Rich Domain (PRD)	Situated at the C-terminus, this domain mediates interactions with SH3 (Src Homology 3) domain-containing proteins, such as Grb2 and Src.	PxxP
Clathrin-Binding Motifs	Multiple motifs that facilitate the direct interaction with the heavy chain of clathrin, essential for its role in clathrin-mediated endocytosis.	LVDLN, PWPYP
AP-2 Binding Motifs	DPF (Asp-Pro-Phe) motifs that interact with the α -adaptin subunit of the AP-2 complex.	DPF

Quantitative Analysis of DAB2 Protein Sequence Conservation

The following table summarizes the percentage of sequence identity of the full-length DAB2 protein and its key domains across different species, with human DAB2 as the reference.

Species	Full-Length Protein Identity (%)	PTB Domain Identity (%)	PRD Domain Identity (%)
Mus musculus (Mouse)	~95%	~98%	~92%
Danio rerio (Zebrafish)	~75%	~85%	~68%
Drosophila melanogaster (Fruit fly)	~40%	~55%	~35%

Note: These are approximate values and can vary slightly depending on the specific isoforms and alignment algorithms used.

Functional Conservation of DAB2

The high degree of sequence and domain conservation of DAB2 across species is mirrored by the conservation of its cellular functions. Studies in various model organisms have demonstrated the conserved role of DAB2 in embryonic development and cellular signaling.

Role in Embryonic Development

- Mouse (*Mus musculus*): Knockout of the *Dab2* gene in mice is embryonic lethal, with embryos failing to develop past the gastrulation stage. This is due to defects in the formation of the visceral endoderm, a process crucial for early embryonic patterning.[\[1\]](#)
- Zebrafish (*Danio rerio*): Knockdown of *dab2* expression in zebrafish using morpholinos results in developmental defects, including cardiac and vascular abnormalities, highlighting its conserved role in vertebrate development.

Experimental Protocol: Whole-Mount In Situ Hybridization for *Dab2* mRNA in Mouse Embryos

This protocol describes the localization of *Dab2* mRNA expression in whole mouse embryos.

1. Probe Preparation:

- A digoxigenin (DIG)-labeled antisense RNA probe specific for Dab2 is synthesized by in vitro transcription from a linearized plasmid containing the Dab2 cDNA. A sense probe is also prepared as a negative control.

2. Embryo Preparation:

- Mouse embryos at the desired developmental stage (e.g., E8.5) are dissected in ice-cold PBS.
- Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
- Dehydrate the embryos through a graded methanol/PBT (PBS with 0.1% Tween-20) series and store in 100% methanol at -20°C.

3. Hybridization:

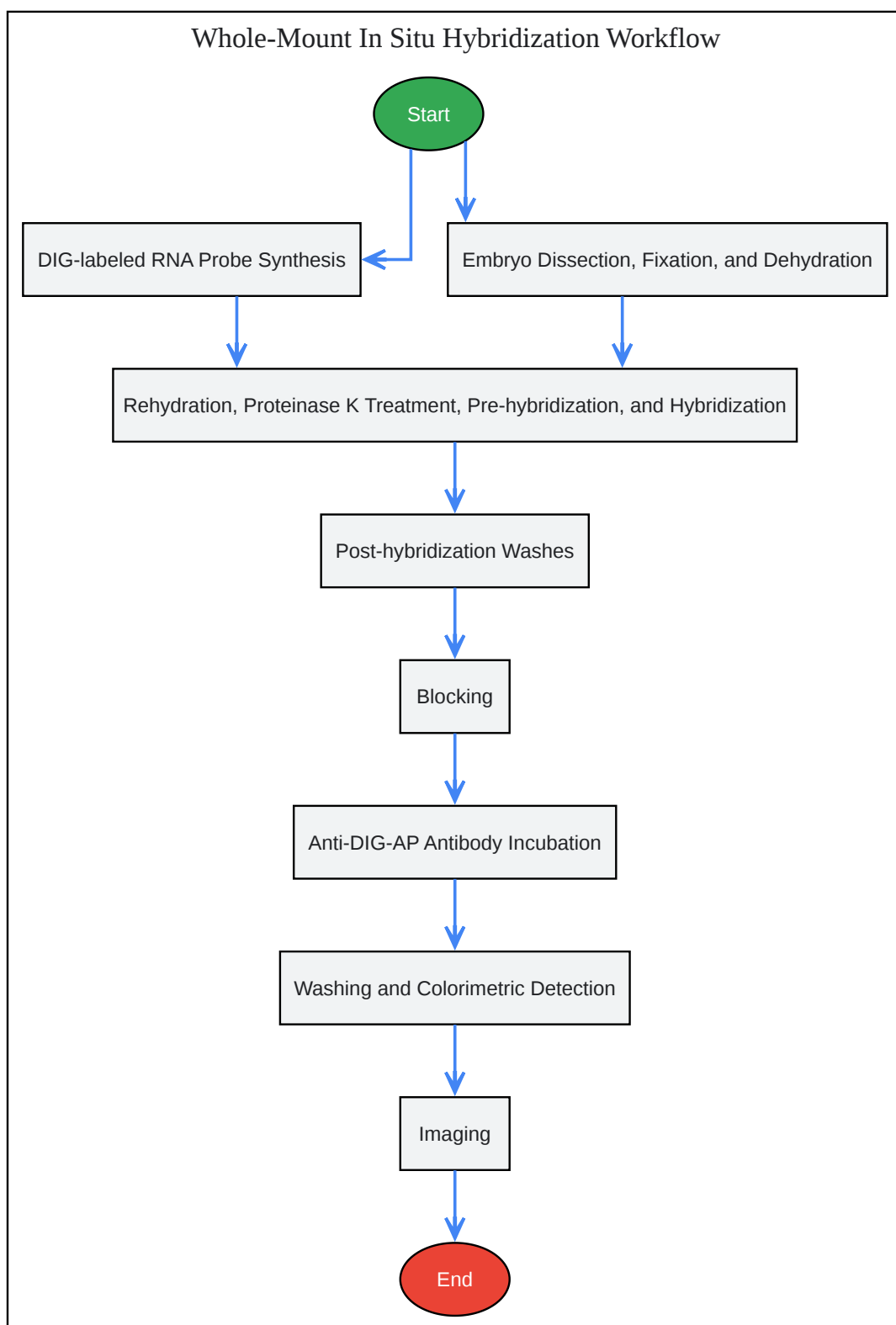
- Rehydrate the embryos through a graded methanol/PBT series.
- Treat with Proteinase K to increase probe permeability.
- Pre-hybridize the embryos in hybridization buffer for several hours at 65°C.
- Hybridize with the DIG-labeled Dab2 probe overnight at 65°C.

4. Washing and Detection:

- Wash the embryos extensively in hybridization wash buffer and PBT to remove unbound probe.
- Block with a blocking solution (e.g., PBT with 10% sheep serum).
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
- Wash to remove unbound antibody.
- Detect the signal by incubating the embryos with a chromogenic substrate for AP (e.g., NBT/BCIP) until the desired color intensity is reached.

5. Imaging:

- Post-fix the stained embryos in 4% PFA.
- Clear the embryos in a glycerol series and image using a stereomicroscope.



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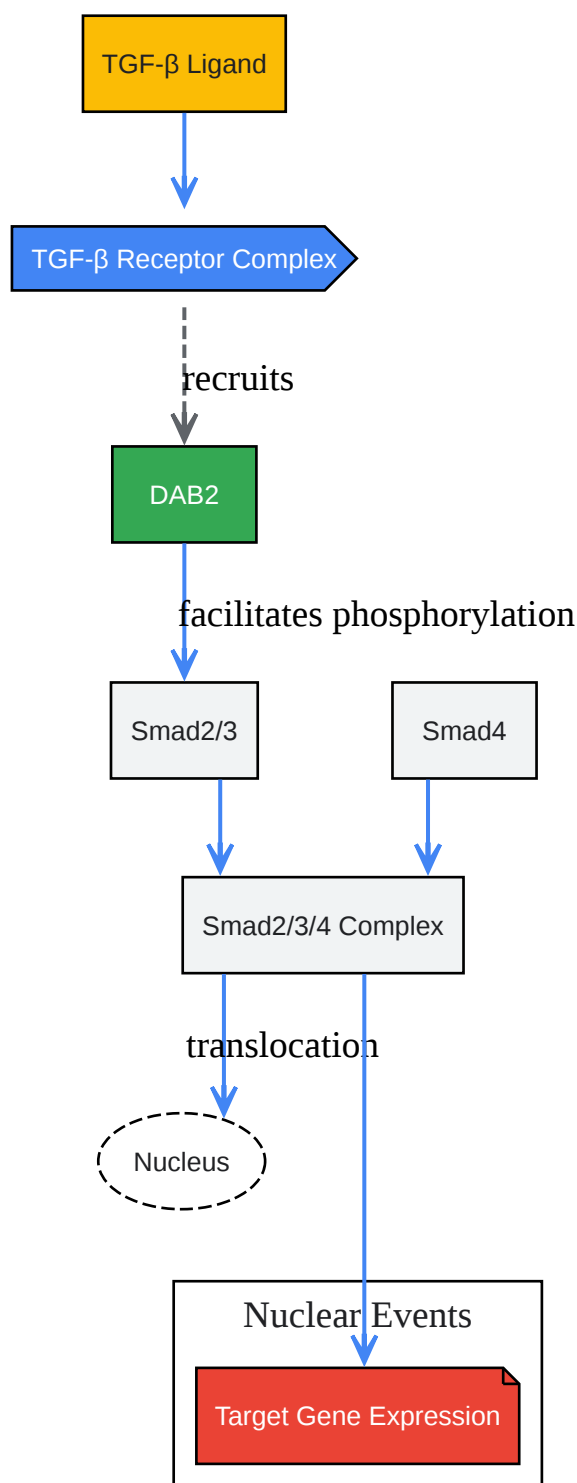
Figure 2: Workflow for Whole-Mount In Situ Hybridization.

Conserved Role in Signaling Pathways

DAB2's function as a signaling scaffold and regulator is highly conserved. It modulates key pathways that are fundamental to metazoan life.

TGF- β Signaling Pathway

DAB2 acts as a positive regulator of the canonical TGF- β signaling pathway. It facilitates the phosphorylation of Smad2/3 by the TGF- β receptor complex.



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Figure 3: Role of DAB2 in the canonical TGF-β signaling pathway.

Experimental Protocol: Co-Immunoprecipitation of DAB2 and TGF- β Receptor

This protocol details the method to demonstrate the interaction between DAB2 and the TGF- β receptor.

1. Cell Culture and Lysis:

- Culture cells (e.g., HEK293T) expressing tagged versions of the TGF- β receptor and DAB2.
- Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Immunoprecipitation:

- Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with an antibody specific to the tagged TGF- β receptor overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

3. Washing:

- Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

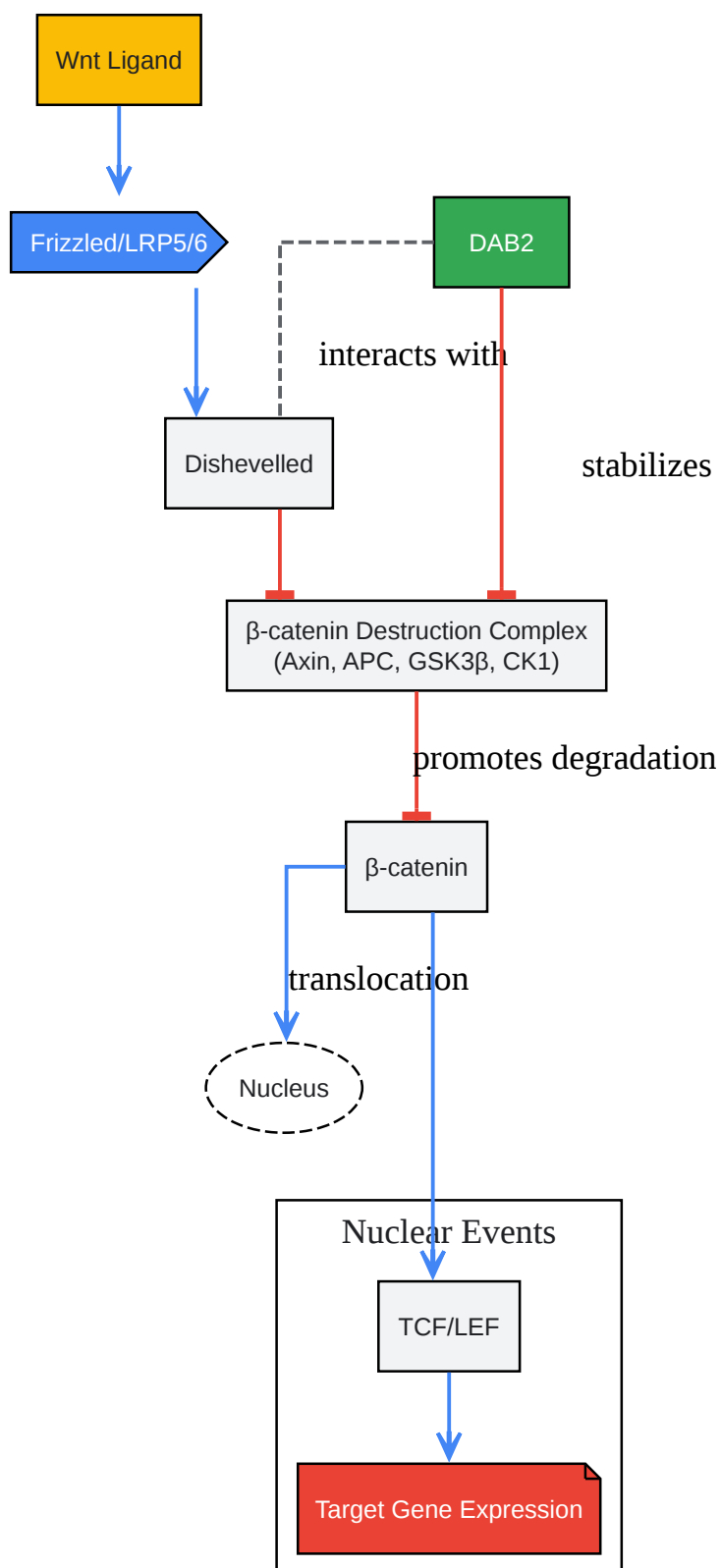
4. Elution and Western Blotting:

- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with an antibody against the DAB2 tag to detect its co-immunoprecipitation with the TGF- β receptor.

Wnt Signaling Pathway

DAB2 functions as a negative regulator of the canonical Wnt/ β -catenin signaling pathway. It interacts with key components of the β -catenin destruction complex, such as Axin and Dishevelled (Dvl), to promote the degradation of β -catenin.^[1]



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Figure 4: Inhibitory role of DAB2 in the canonical Wnt signaling pathway.

Experimental Protocol: Yeast Two-Hybrid (Y2H) Assay for DAB2 and Axin Interaction

This protocol describes the use of the Y2H system to confirm the interaction between DAB2 and Axin.

1. Plasmid Construction:

- Clone the full-length cDNA of DAB2 into a "bait" vector (e.g., containing the GAL4 DNA-binding domain).
- Clone the full-length cDNA of Axin into a "prey" vector (e.g., containing the GAL4 activation domain).

2. Yeast Transformation:

- Co-transform a suitable yeast reporter strain (e.g., AH109) with the bait and prey plasmids.
- Plate the transformed yeast on selective media lacking tryptophan and leucine to select for cells containing both plasmids.

3. Interaction Assay:

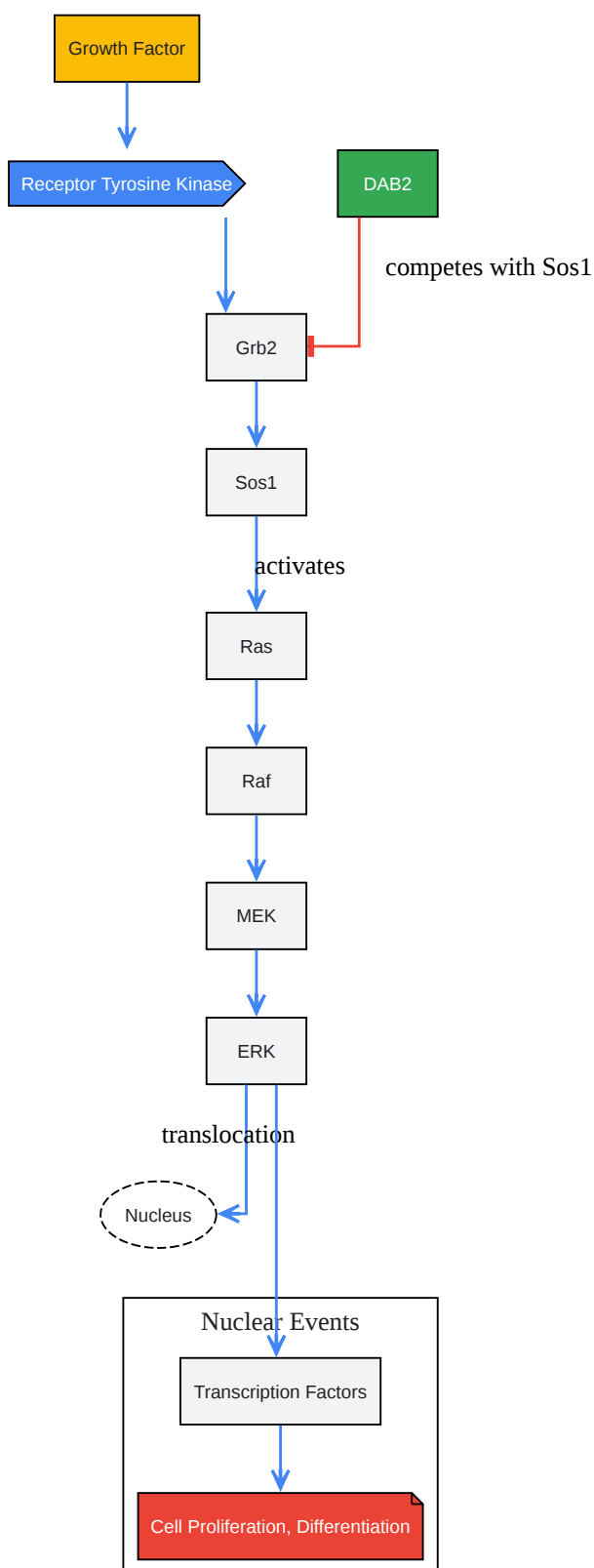
- Grow the transformed yeast on a more stringent selective medium lacking tryptophan, leucine, and histidine, and supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression.
- Growth on this medium indicates a positive interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor and activates the HIS3 reporter gene.

4. β -galactosidase Assay (Optional):

- Perform a liquid or filter-lift β -galactosidase assay to quantify the strength of the interaction using a second reporter gene (lacZ).

Ras-MAPK Signaling Pathway

DAB2 negatively regulates the Ras-MAPK pathway by competing with the guanine nucleotide exchange factor Sos1 for binding to the adaptor protein Grb2. This prevents the activation of Ras and the downstream kinase cascade.[\[2\]](#)



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Figure 5: Negative regulation of the Ras-MAPK pathway by DAB2.

Conclusion

The remarkable evolutionary conservation of the DAB2 gene, from its primary sequence and domain architecture to its intricate roles in fundamental cellular processes, underscores its indispensable contribution to metazoan biology. For researchers and drug development professionals, a thorough understanding of DAB2's conserved functions and its interactions within key signaling networks is paramount. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of DAB2 in health and disease, and for the exploration of its potential as a therapeutic target. The continued study of this highly conserved protein will undoubtedly yield further insights into the fundamental mechanisms that govern cellular life and provide new avenues for the treatment of a range of human pathologies.

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